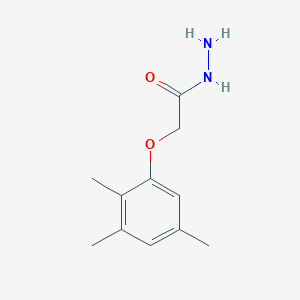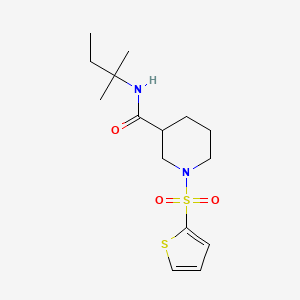![molecular formula C25H20N2O2 B5984773 N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5984773.png)
N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide, commonly known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA belongs to the class of naphthamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. MNPA can also induce the expression of certain genes that regulate cell death and cell proliferation.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. Studies have shown that MNPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using MNPA in lab experiments is its ability to inhibit the growth of cancer cells. MNPA has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using MNPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for MNPA research. One of the significant future directions is to study the potential applications of MNPA in the treatment of inflammatory diseases. Another future direction is to investigate the mechanism of action of MNPA in more detail. Additionally, studies can be conducted to optimize the synthesis method of MNPA to improve its solubility and bioavailability. Finally, more research can be conducted to explore the potential applications of MNPA in other fields, such as drug delivery and imaging.
Conclusion:
In conclusion, MNPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA has been extensively studied for its potential applications in cancer research and has been shown to have anti-inflammatory properties. MNPA has several advantages and limitations for lab experiments, and there are several future directions for MNPA research. Overall, MNPA is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
MNPA can be synthesized using a multi-step reaction process. The first step involves the reaction of 1-naphthoic acid with thionyl chloride, which leads to the formation of 1-naphthoyl chloride. The second step involves the reaction of 1-naphthoyl chloride with 3-aminobenzophenone in the presence of triethylamine, which results in the formation of MNPA.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential applications in various fields. One of the significant applications of MNPA is in the field of cancer research. Studies have shown that MNPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-17-8-2-4-13-21(17)24(28)26-19-11-7-12-20(16-19)27-25(29)23-15-6-10-18-9-3-5-14-22(18)23/h2-16H,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUYPTFEHACALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5984693.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5984710.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5984717.png)

![8-methyl-2-(1-piperidinyl)-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B5984726.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5984734.png)

![5-[4-(dimethylamino)phenyl]-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5984757.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5984772.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B5984776.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5984781.png)
![4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid](/img/structure/B5984784.png)
